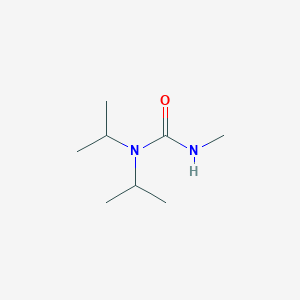
1,1-Diisopropyl-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diisopropyl-3-methylurea is an organic compound with the molecular formula C8H18N2O. It is a derivative of urea, where the hydrogen atoms are replaced by isopropyl and methyl groups. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diisopropyl-3-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
The industrial production of this compound typically involves the reaction of isocyanates with amines. This process is scalable and can be carried out under mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diisopropyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and acids, can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diisopropyl-3-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of cyclic and acyclic ureas.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diisopropyl-3-methylurea involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site . This inhibition can be either reversible or irreversible, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diisopropylurea: Similar in structure but lacks the methyl group.
1,1-Dimethylurea: Similar but with methyl groups instead of isopropyl groups.
1,1-Diisopropylurea: Similar but without the methyl group.
Uniqueness
1,1-Diisopropyl-3-methylurea is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of various compounds and enhances its utility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-methyl-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)8(11)9-5/h6-7H,1-5H3,(H,9,11) |
InChI-Schlüssel |
KLQJNOCNJVNMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


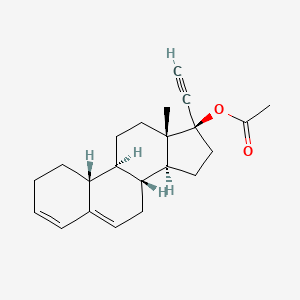

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

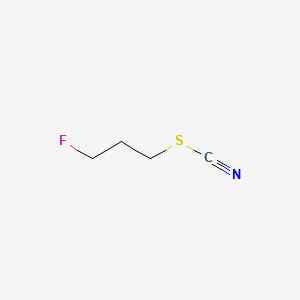
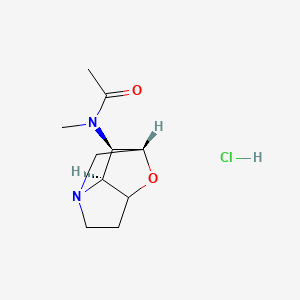
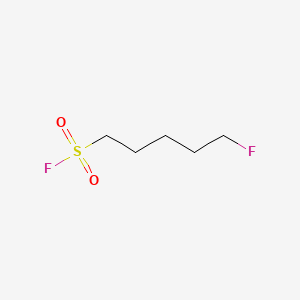
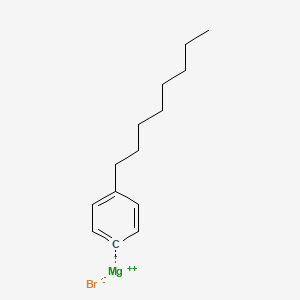
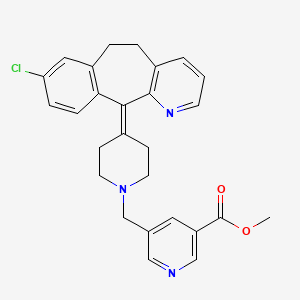

![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
